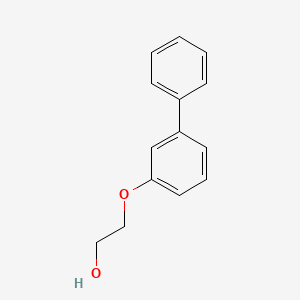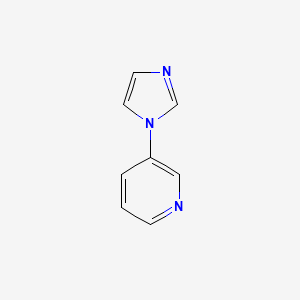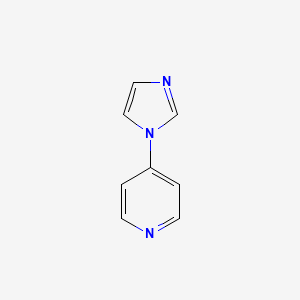
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate
Übersicht
Beschreibung
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate, also known as EIMC, is a chemical compound used in scientific research. It belongs to the class of pyrimidine derivatives and has a molecular formula of C12H18N4O2S. EIMC is widely used in the pharmaceutical industry for the development of new drugs and in academia for various research purposes.
Wirkmechanismus
The mechanism of action of Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. It also has a high level of potency, meaning that small amounts can be used to achieve significant effects. However, one limitation of using Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research on Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate. One area of interest is the development of new anti-cancer drugs based on its structure and mechanism of action. Another area of research is the study of its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential for other applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate has numerous applications in scientific research, including drug development, cancer research, and neuroscience. It has been found to have anti-cancer properties and has been used in the development of new anti-tumor drugs. Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate has also been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-5-16-10(15)8-6-12-11(17-4)14-9(8)13-7(2)3/h6-7H,5H2,1-4H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNRWOLNLTUUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC(C)C)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(Isopropylamino)-2-(methylthio)pyrimidine-5-carboxylate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)
![(4Ar,6R,7S,8S,8aS)-7-amino-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3255533.png)
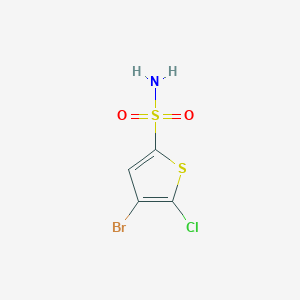
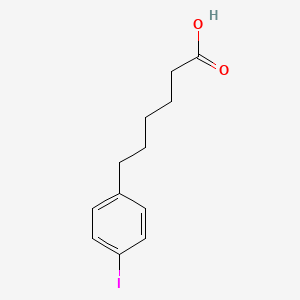
![5-(2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3255572.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)
